molecular formula C22H20N4O2 B3013515 N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,5-dimethylbenzamide CAS No. 952968-55-7

N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,5-dimethylbenzamide

Cat. No.: B3013515
CAS No.: 952968-55-7
M. Wt: 372.428
InChI Key: IJEGQMQFKHMGMT-UHFFFAOYSA-N
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Description

N-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,5-dimethylbenzamide (CAS 952968-55-7) is a chemical compound with the molecular formula C22H20N4O2 and a molecular weight of 372.4 g/mol . This benzamide derivative features an imidazo[1,2-b]pyridazine scaffold, a heterocyclic system of significant interest in medicinal chemistry and drug discovery. Compounds based on the imidazo[1,2-b]pyridazine structure have been investigated for a range of therapeutic applications. Scientific literature indicates that this scaffold is present in molecules that act as potent inhibitors of protein kinases, such as the BCR-ABL kinase, which is a crucial target in oncology research, particularly for conditions like chronic myeloid leukemia . Furthermore, related imidazo[1,2-b]pyridazine compounds have demonstrated promising sub-nanomolar in vitro activity against protozoal parasites such as Giardia lamblia , suggesting potential applications in infectious disease research . Other derivatives have been explored as ligands for GABA receptors, indicating possible utility in neurological and sleep disorders research . The specific substitution pattern of this compound, with its 6-methoxy group on the imidazopyridazine ring and a 3,5-dimethylbenzamide moiety, makes it a valuable intermediate or reference standard for researchers conducting structure-activity relationship (SAR) studies. It is ideal for screening in biological assays to further elucidate its mechanism of action and to develop novel therapeutic agents across multiple disease areas. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-14-9-15(2)11-17(10-14)22(27)23-18-6-4-5-16(12-18)19-13-26-20(24-19)7-8-21(25-26)28-3/h4-13H,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJEGQMQFKHMGMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,5-dimethylbenzamide typically involves multiple steps, including the formation of the imidazo[1,2-b]pyridazine core and subsequent functionalization. One common approach involves the following steps :

    Formation of the Imidazo[1,2-b]pyridazine Core: This step involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of pyrrole with acyl (bromo)acetylenes in the presence of solid alumina at room temperature can yield 2-(acylethynyl)pyrroles. These intermediates can then undergo further reactions to form the imidazo[1,2-b]pyridazine core.

    Functionalization: The imidazo[1,2-b]pyridazine core can be further functionalized by introducing various substituents, such as methoxy and phenyl groups, through reactions with appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,5-dimethylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in the presence of a catalyst such as iron(III) bromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,2-b]pyridazines exhibit significant antimicrobial properties. For instance, compounds related to N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,5-dimethylbenzamide have shown potent activity against various pathogens, including Mycobacterium tuberculosis. The minimum inhibitory concentrations (MIC90) for these compounds range from 0.63 to 1.26 mM, suggesting a strong potential for development as anti-tubercular agents .

Anti-inflammatory Properties

The compound may also possess anti-inflammatory properties. Studies have indicated that imidazo[1,2-b]pyridazine derivatives can modulate inflammatory pathways, making them candidates for treating diseases characterized by chronic inflammation .

Drug Development

Due to its unique structure and biological activities, this compound is being explored for drug development. Its ability to interact with specific enzymes and receptors allows it to inhibit various biological processes effectively .

Step 2: Functionalization

The core can be further functionalized by introducing substituents like methoxy and phenyl groups through reactions with suitable reagents.

Step 3: Final Product Formation

The final product is obtained through a series of substitution and functionalization reactions.

The biological activity of this compound is attributed to its ability to bind at active sites of enzymes and inhibit their activity. This mechanism allows it to modulate various cellular pathways effectively.

Mechanism of Action

The mechanism of action of N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways . For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as proliferation, apoptosis, or signal transduction. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,5-dimethylbenzamide can be compared with other similar compounds that contain the imidazo[1,2-b]pyridazine core . Some of these similar compounds include:

  • N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,2-diphenylacetamide
  • N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide
  • N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-3-(trifluoromethyl)benzamide

These compounds share structural similarities but may differ in their specific substituents and functional groups, leading to variations in their chemical properties and biological activities

Biological Activity

N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,5-dimethylbenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising an imidazo[1,2-b]pyridazine moiety, which is known for its diverse pharmacological properties. The molecular formula is C21H22N4OC_{21}H_{22}N_{4}O, with a molecular weight of approximately 350.43 g/mol. Its structural characteristics contribute to its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cellular pathways. The imidazo[1,2-b]pyridazine core allows the compound to bind at active sites of enzymes, inhibiting their activity and modulating various biological processes.

Antimicrobial Properties

Research indicates that derivatives of imidazo[1,2-b]pyridazines exhibit significant antimicrobial activity. Specifically, compounds related to this structure have shown effectiveness against Mycobacterium tuberculosis , with minimum inhibitory concentrations (MIC90) ranging from 0.63 to 1.26 mM . This highlights the potential of this compound in treating tuberculosis and possibly other bacterial infections.

Anti-inflammatory Effects

The compound may possess anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases. Studies suggest that similar compounds can modulate inflammatory pathways, although specific data on this compound's effects are still emerging.

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the imidazo[1,2-b]pyridazine core through cyclization reactions followed by functionalization with various substituents .

Comparative Biological Activity

Table 1 summarizes the biological activities of related compounds:

Compound Name Structural Features Biological Activity
N-(3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylphenyl)-4-trifluoromethylbenzamideImidazo[1,2-b]pyridazine core; trifluoromethyl groupAntimicrobial activity
3-Methoxyimidazo[1,2-b]pyridazinesSimilar bicyclic structure; variations in substituentsActive against Mycobacterium tuberculosis
Benzoylpyridazyl UreasUrea linkage; different heterocyclic structureAnti-tubercular properties

This table illustrates how structural variations can influence the biological activity of similar compounds.

Q & A

Basic: What are the recommended synthetic routes and characterization techniques for N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,5-dimethylbenzamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, such as coupling imidazo[1,2-b]pyridazine intermediates with substituted benzamides. Key steps include:

  • Step 1: Formation of the imidazo[1,2-b]pyridazine core via cyclization of substituted pyridazines with aldehydes or ketones under reflux conditions (e.g., using acetic anhydride and sodium acetate as catalysts) .
  • Step 2: Suzuki-Miyaura coupling or Buchwald-Hartwig amination to attach the 3,5-dimethylbenzamide group to the phenyl ring.

Characterization:

  • LCMS/HPLC: Confirm molecular weight (e.g., LCMS m/z 554 [M+H]+) and purity (HPLC retention time ~1.64 min) .
  • NMR: Use 1H^1H- and 13C^13C-NMR to verify substituent positions (e.g., δ 2.24 ppm for methyl groups, aromatic protons at δ 7.29–8.01 ppm) .
  • IR: Identify functional groups (e.g., carbonyl stretches at ~1650–1750 cm1^{-1}) .

Advanced: How can researchers optimize reaction yields when synthesizing the imidazo[1,2-b]pyridazine core?

Methodological Answer:
Low yields (~57–71% in some protocols ) often arise from side reactions or incomplete cyclization. Optimization strategies include:

  • Catalyst Screening: Test Pd catalysts (e.g., Pd(OAc)2_2) or ligands (XPhos) for coupling steps to enhance efficiency.
  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene or THF may reduce byproducts .
  • Temperature Control: Maintain precise reflux temperatures (e.g., 90°C for 3 hours) to balance reaction rate and decomposition .

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